Isothiazolo[4,5-b]pyridin-3-amine Isothiazolo[4,5-b]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 2089325-25-5
VCID: VC17431444
InChI: InChI=1S/C6H5N3S/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9)
SMILES:
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol

Isothiazolo[4,5-b]pyridin-3-amine

CAS No.: 2089325-25-5

Cat. No.: VC17431444

Molecular Formula: C6H5N3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Isothiazolo[4,5-b]pyridin-3-amine - 2089325-25-5

Specification

CAS No. 2089325-25-5
Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
IUPAC Name [1,2]thiazolo[4,5-b]pyridin-3-amine
Standard InChI InChI=1S/C6H5N3S/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9)
Standard InChI Key QEMUGXJJNUZWAK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=NS2)N)N=C1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Isothiazolo[4,5-b]pyridin-3-amine, systematically named thiazolo[5,4-b]pyridin-3-amine, belongs to the class of fused heterocyclic compounds. Its structure combines an isothiazole ring (a five-membered ring containing sulfur and nitrogen) with a pyridine ring, resulting in a bicyclic system. The amine group at position 3 enhances its reactivity and potential for functionalization .

Table 1: Molecular Data

PropertyValue
Molecular formulaC6H5N3S\text{C}_6\text{H}_5\text{N}_3\text{S}
Molecular weight151.19 g/mol
IUPAC name thiazolo[5,4-b]pyridin-3-amine
InChIInChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
InChI KeyNVOYVQKFZVOHPB-UHFFFAOYSA-N

Structural Uniqueness

The compound’s fused ring system confers distinct electronic properties. The isothiazole ring’s sulfur atom introduces electrophilic character, while the pyridine nitrogen contributes basicity. This combination enables interactions with biological targets such as kinases .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of isothiazolo[4,5-b]pyridin-3-amine typically involves cyclization reactions. A common method employs 2-aminopyridine precursors reacted with sulfur and oxidizing agents to form the isothiazole ring. For example, copper-catalyzed cyclization under inert conditions yields the core structure .

Recent advancements in dihalogenated isothiazolo[4,5-b]pyridine synthesis (e.g., 3,5- and 3,6-dibromo derivatives) have enabled regioselective functionalization. These intermediates serve as building blocks for introducing substituents via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Industrial Scalability

Industrial production prioritizes cost efficiency and purity. Continuous flow reactors and automated systems are employed to optimize yield (typically >80%) and minimize byproducts. Purification via column chromatography or crystallization ensures compliance with pharmaceutical standards.

Mechanism of Action and Biological Activity

PI3K Inhibition

Isothiazolo[4,5-b]pyridin-3-amine exhibits inhibitory activity against phosphoinositide 3-kinase (PI3K), a key regulator of cell growth and survival. By binding to the ATP-binding pocket of PI3K, it disrupts the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells .

Selectivity Over GAK

Despite structural similarities to isothiazolo[4,3-b]pyridines (potent GAK inhibitors), the [4,5-b] isomer shows negligible affinity for GAK. Molecular modeling suggests that the altered ring fusion geometry impedes binding to GAK’s active site .

Applications in Scientific Research

Medicinal Chemistry

The compound’s scaffold is leveraged in drug discovery:

  • Anticancer Agents: Derivatives targeting PI3K are explored for breast and prostate cancers.

  • Antiviral Candidates: Structural analogs inhibit viral entry mechanisms, though efficacy remains modest compared to GAK-targeting isomers .

Material Science

Electron-deficient aromatic systems like isothiazolo[4,5-b]pyridin-3-amine are incorporated into organic semiconductors for optoelectronic devices. Their rigid structure enhances charge transport properties.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 yields sulfoxides or sulfones, altering solubility and bioactivity.

  • Reduction: Lithium aluminum hydride reduces the amine to secondary amines, enabling further derivatization.

Substitution Reactions

Nucleophilic substitution at position 6 introduces groups like methoxy or aryl rings, modulating electronic and steric properties. For example, coupling with 3,4-dimethoxyphenylboronic acid enhances kinase affinity .

Comparison with Structural Analogs

Table 2: Isothiazolo-Pyridine Isomers Compared

CompoundTargetAffinity (Kd)Key Application
Isothiazolo[4,5-b]pyridin-3-aminePI3K~500 nMCancer therapy
Isothiazolo[4,3-b]pyridineGAK<10 nMAntiviral research
Thiazolo[5,4-b]pyridineN/AN/AMaterial science

The [4,5-b] isomer’s PI3K selectivity contrasts with the [4,3-b] isomer’s GAK potency, underscoring the impact of ring fusion geometry on bioactivity .

Future Directions

  • PI3K Isoform Selectivity: Designing derivatives with selectivity for PI3Kα over PI3Kβ could reduce off-target effects.

  • Combination Therapies: Co-administration with mTOR inhibitors may synergize anticancer effects.

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